3-Chloro-2-cyanopyridine

Description

The exact mass of the compound 3-Chloro-2-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

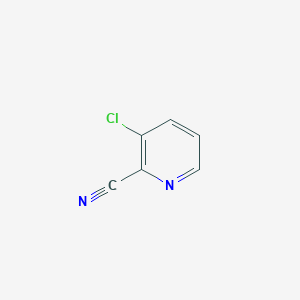

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPLFBIGFQFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347474 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38180-46-0 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Chloro-2-cyanopyridine chemical properties and structure

An In-depth Technical Guide to 3-Chloro-2-cyanopyridine: Properties, Synthesis, and Applications

Introduction

3-Chloro-2-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a pyridine ring substituted with both a chloro and a cyano group, this molecule offers a unique combination of reactivity and stability. Its strategic importance lies in its role as a versatile building block, primarily in the pharmaceutical and agrochemical industries.[1][2] The presence of two distinct reactive sites—the electrophilic carbon bearing the chlorine atom and the multifaceted cyano group—allows for a wide array of chemical transformations. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and key applications of 3-Chloro-2-cyanopyridine, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural arrangement of 3-Chloro-2-cyanopyridine is fundamental to its chemical behavior. The electron-withdrawing nature of both the nitrile group and the chlorine atom, coupled with the inherent electron deficiency of the pyridine ring, dictates its reactivity profile.

Caption: Chemical structure of 3-Chloro-2-cyanopyridine.

Compound Identification

For unambiguous identification and sourcing, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| IUPAC Name | 3-chloropyridine-2-carbonitrile | [3] |

| Synonyms | 3-Chloro-2-pyridinecarbonitrile, 3-Chloropicolinonitrile | [1] |

| CAS Number | 38180-46-0 | [1][3] |

| Molecular Formula | C₆H₃ClN₂ | [1][3] |

| Molecular Weight | 138.55 g/mol | [1][3] |

| PubChem CID | 818258 | [1][3] |

| InChI Key | YDPLFBIGFQFIDB-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of 3-Chloro-2-cyanopyridine is essential for its handling, storage, and characterization.

Physical Properties

The compound is typically a white to light yellow crystalline powder under standard conditions.[1][4] Its physical characteristics are summarized below.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 81 - 85 °C | [1] |

| Boiling Point | 100 °C at 3 mmHg | [1] |

| Solubility | Good solubility in organic solvents like ethanol and acetone; slightly soluble in water. | [4] |

| Storage | Store at 2 - 8 °C in an inert atmosphere. | [1] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR data reveals characteristic peaks at δ = 114.5, 127.5, 133.1, 135.9, 137.6, and 148.7 ppm, which correspond to the six carbon atoms in the molecule.[5]

-

Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) is confirmed by a strong absorption band in the IR spectrum.[3]

-

Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight and fragmentation pattern.

Chemical Properties and Reactivity

The synthetic utility of 3-Chloro-2-cyanopyridine stems from the distinct reactivity of its chloro and cyano functional groups.[4]

Reactivity of the Chloro Group

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) . The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. This reactivity is the cornerstone of its use as a synthetic intermediate.

-

Causality: This reaction pathway allows for the introduction of a wide range of functional groups. For instance, reaction with alkoxides (e.g., sodium methoxide) will replace the chlorine with an alkoxy group, forming ether derivatives.[4] This is a key step in building more complex molecular scaffolds.

Reactivity of the Cyano Group

The cyano group is a versatile functional handle that can undergo several important transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-chloropicolinic acid. This reaction is a fundamental method for preparing pyridine carboxylic acids.[4]

-

Reduction: The nitrile can be reduced to an aminomethyl group (-CH₂NH₂) using specific reducing agents.[4] This transformation provides a route to 3-chloro-2-(aminomethyl)pyridine, a valuable intermediate for introducing a flexible linker in drug molecules.

Caption: Key reaction pathways for 3-Chloro-2-cyanopyridine.

Synthesis of 3-Chloro-2-cyanopyridine

Several methods exist for the synthesis of 3-Chloro-2-cyanopyridine, each with distinct advantages depending on the available starting materials and desired scale.

Synthetic Routes

-

Direct Halogenation of 2-Cyanopyridine: This is a common laboratory-scale method. 2-Cyanopyridine is treated with a halogenating agent.[4]

-

Experimental Choice: Using N-chlorosuccinimide (NCS) provides milder reaction conditions and is often easier to handle than chlorine gas, leading to better selectivity and fewer side reactions.[4] Chlorine gas requires careful temperature control, typically at low temperatures, to achieve good results.[4]

-

-

From 3-Cyanopyridine N-oxide: Another prevalent route involves the chlorination of 3-cyanopyridine N-oxide using reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate.[6][7]

-

Trustworthiness: This method is well-established and offers high yields. Using bis(trichloromethyl)carbonate is considered a safer and more environmentally friendly option as it avoids the generation of highly polluting waste like phosphorus-containing wastewater.[6]

-

Caption: A generalized workflow for the synthesis of 3-Chloro-2-cyanopyridine.

Example Experimental Protocol: Synthesis from 3-Cyanopyridine N-oxide

This protocol is a self-validating system where reaction progress can be monitored by techniques like TLC, and product identity is confirmed by spectroscopic analysis.

Objective: To synthesize 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide.[7]

Materials:

-

3-cyanopyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Organic base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-cyanopyridine N-oxide in phosphorus oxychloride.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the reaction and prevent side product formation.

-

Base Addition: Slowly add an organic base (e.g., triethylamine) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. The base neutralizes the HCl generated during the reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat as required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-chloro-3-cyanopyridine.

Applications in Research and Drug Development

3-Chloro-2-cyanopyridine is a pivotal raw material in the synthesis of numerous high-value molecules.[4]

-

Pharmaceuticals: It is a key intermediate in the synthesis of a variety of drugs.[1] For example, it is used in the preparation of the antidepressant mirtazapine.[8] Its derivatives are also explored for their anti-inflammatory, antimicrobial, and anti-cancer properties.[1][9][10] Recent studies have investigated novel 3-cyanopyridine derivatives as inhibitors of Pim-1 kinase and survivin, which are promising targets in cancer therapy.[9][10][11]

-

Agrochemicals: The compound serves as a building block for modern herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[1][12]

-

Material Science: It is also used in the development of specialized polymers and functional materials that possess unique optical or electrical properties.[1][4]

Caption: Role of 3-Chloro-2-cyanopyridine as a key synthetic precursor.

Safety and Handling

Due to its potential toxicity, proper handling of 3-Chloro-2-cyanopyridine is imperative.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).

| GHS Pictogram | Signal Word | Hazard Statements | Source |

| Danger | H301: Toxic if swallowed. | [3] | |

| H311: Toxic in contact with skin. | [3] | ||

| H331: Toxic if inhaled. | [3] | ||

| Warning | H315: Causes skin irritation. | [3] | |

| H319: Causes serious eye irritation. | [3] |

Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[13] Store locked up.[13][14]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[14]

-

If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13][14]

Conclusion

3-Chloro-2-cyanopyridine is a compound of significant industrial and academic interest. Its unique molecular architecture, featuring two versatile reactive sites, makes it an invaluable intermediate for constructing complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is essential for harnessing its full potential in the fields of drug discovery, agrochemical development, and materials science. The synthetic pathways and applications detailed in this guide underscore its established role and highlight its potential for future innovation.

References

-

Pipzine Chemicals. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China.

-

Chem-Impex. 3-Chloro-2-cyanopyridine.

-

Sigma-Aldrich. 3-Chloro-2-cyanopyridine.

-

AK Scientific, Inc. 3,5-Dichloro-2-cyanopyridine Safety Data Sheet.

-

Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.

-

Guidechem. 2-Chloro-3-cyanopyridine 6602-54-6 wiki.

-

PubChem. 3-Chloropyridine-2-carbonitrile.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-Chloropyridine.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2-cyanopyridine.

-

PubChem. 5-(3-Chlorophenyl)-3-chloro-2-cyanopyridine.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-cyanopyridine.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloronicotinonitrile.

-

Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

-

Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety.

-

Patsnap. Preparation method of 2-chloro-3-cyanopyridine - Eureka.

-

Chem-Impex. 2-Chloro-3-cyanopyridine.

-

ECHEMI. 2-Chloro-3-cyanopyridine SDS, 6602-54-6 Safety Data Sheets.

-

Sabour, R., et al. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 2020, 25(20), 4826.

-

Tokyo Chemical Industry Co., Ltd. 3-Chloro-2-cyanopyridine.

-

BLD Pharm. 3-Chloro-2-cyanopyridine.

-

Wang, Z., et al. Radical Deoxygenative Three-Component Reaction of Alcohols, Aryl Alkenes, and Cyanopyridines. Organic Letters, 2024.

-

ResearchGate. Synthesis and some reactions of 3-cyanopyridine-2-thiones.

-

Wikipedia. Mirtazapine.

-

PubChem. 2-Chloronicotinonitrile.

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.

-

National Institutes of Health. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

-

ACS Omega. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.

-

ChemicalBook. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum.

-

LookChem. Cas 89809-64-3, 5-Chloro-2-cyanopyridine.

-

National Institutes of Health. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 818258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 7. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Mirtazapine - Wikipedia [en.wikipedia.org]

- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 3-Chloro-2-cyanopyridine (CAS 38180-46-0): Synthesis, Reactivity, and Applications in Modern Chemistry

Executive Summary

3-Chloro-2-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a nitrile group at the 2-position, its unique electronic architecture imparts a versatile reactivity profile. The electron-withdrawing nature of both the nitrile group and the ring nitrogen activates the C3-chloro substituent for nucleophilic aromatic substitution and enables participation in a wide array of palladium-catalyzed cross-coupling reactions.[3][4][5] This guide provides an in-depth analysis of its physicochemical properties, synthesis methodologies, core reactivity, key reaction protocols, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Chloro-2-cyanopyridine is typically supplied as a white to light yellow crystalline powder, and its key properties are summarized below for quick reference.[1][2][6]

| Property | Value | References |

| CAS Number | 38180-46-0 | [2][7] |

| Synonyms | 3-Chloro-2-pyridinecarbonitrile, 3-Chloropicolinonitrile | [2][8][9] |

| Molecular Formula | C₆H₃ClN₂ | [2] |

| Molecular Weight | 138.55 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [2][6][8] |

| Melting Point | 81 - 85 °C | [2][6] |

| Boiling Point | 100 °C @ 3 mmHg | [2] |

| Density | 1.33 g/cm³ | [6] |

| Purity | Typically ≥97-98% (by GC) | [2][6][7] |

| Storage | Store at 2-8 °C or room temperature under an inert atmosphere | [2][7] |

Synthesis and Manufacturing Insights

The synthesis of 3-Chloro-2-cyanopyridine can be approached through several strategic pathways, with the choice often dictated by the availability of starting materials, desired scale, and cost-effectiveness.

3.1 Primary Synthetic Route: Halogenation of 2-Cyanopyridine The most direct and industrially relevant method involves the selective chlorination of 2-cyanopyridine.[1]

-

Causality of Experimental Choice: 2-Cyanopyridine is a readily available starting material. The challenge lies in achieving regioselective chlorination at the C3 position. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, under forcing conditions or with specific catalysts, direct halogenation can be achieved. Reagents such as chlorine gas or N-chlorosuccinimide (NCS) are commonly employed.[1] The reaction conditions must be carefully controlled to minimize the formation of other chlorinated isomers.

3.2 Alternative Strategies for Structural Diversity For laboratory-scale synthesis or the creation of analogues, multi-step sequences offer greater flexibility.[1]

-

From Functionalized Pyridines: This approach involves starting with a pre-functionalized pyridine ring, followed by the sequential introduction of the cyano and chloro groups.[1] For instance, one could start with a 3-aminopyridine derivative, perform a Sandmeyer reaction to introduce the chlorine, and then introduce the cyano group at the 2-position via cyanation of a 2-halo precursor. This route, while longer, allows for precise control over the substitution pattern.

-

Cyclization Reactions: Building the pyridine ring from acyclic precursors containing the necessary chloro and cyano functionalities is another viable, albeit less common, strategy.[1] This method is powerful for generating highly substituted pyridine cores that are otherwise difficult to access.

Core Reactivity and Mechanistic Principles

The reactivity of 3-Chloro-2-cyanopyridine is dominated by the interplay between the electron-deficient pyridine ring, the activating ortho-cyano group, and the displaceable C3-chloro substituent.

4.1 Nucleophilic Aromatic Substitution (SₙAr) at the C3-Position The chlorine atom at the C3-position is highly susceptible to displacement by nucleophiles. This is a direct consequence of the electronic structure: the electron-withdrawing cyano group at C2 and the ring nitrogen atom work in concert to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[3][4][5] This makes SₙAr a robust method for introducing a wide variety of functional groups.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: SₙAr with an Amine Nucleophile This protocol provides a self-validating system for synthesizing 3-amino-2-cyanopyridine derivatives.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2-cyanopyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Addition of Nucleophile: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction: Heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Causality: Heating is required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the intermediate step.[4]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Validation: The final product is purified by column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2 Palladium-Catalyzed Cross-Coupling Reactions The C-Cl bond serves as an excellent handle for forming new carbon-carbon bonds via transition-metal catalysis, significantly expanding the synthetic utility of the scaffold.[10]

4.2.1 Suzuki-Miyaura Coupling for Biaryl Synthesis The Suzuki-Miyaura reaction is a powerful method for coupling 3-Chloro-2-cyanopyridine with aryl or heteroaryl boronic acids or esters.[11][12]

-

Causality of Experimental Choice: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with a relatively unreactive aryl chloride. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃) are effective.[13]

Sources

- 1. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-cyanopyridine, 97% - 38180-46-0 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. 3-Chloro-2-cyanopyridine | 38180-46-0 [sigmaaldrich.com]

- 8. 3-Chloro-2-cyanopyridine | 38180-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 3-Chloro-2-cyanopyridine | 38180-46-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Chloro-2-cyanopyridine

Abstract: This document provides a comprehensive technical overview of the core physical and spectroscopic properties of 3-Chloro-2-cyanopyridine (CAS No. 38180-46-0). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes critical data on the compound's identity, physical characteristics, solubility, and spectroscopic profile. Furthermore, it outlines standardized experimental methodologies for the verification of these properties, ensuring a framework for identity confirmation and quality control. The causality behind analytical choices is explained to provide field-proven insights for laboratory application.

Introduction

3-Chloro-2-cyanopyridine is a halogenated pyridine derivative that serves as a versatile and crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and a cyano group on the pyridine ring, makes it an essential building block in the pharmaceutical and agrochemical industries.[1] The compound's utility in constructing more complex, biologically active molecules, including those with potential antimicrobial and anti-inflammatory properties, underscores the importance of a thorough understanding of its physical properties.[1] Accurate data on melting point, solubility, and spectroscopic signatures are paramount for ensuring material purity, predicting behavior in reaction media, and establishing robust quality control standards in a research and development setting.

Compound Identification

Precise identification is critical to distinguish 3-Chloro-2-cyanopyridine from its isomers, such as 2-Chloro-3-cyanopyridine (CAS 6602-54-6), which possesses different physical properties.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-chloropyridine-2-carbonitrile | [2] |

| Synonyms | 3-Chloro-2-pyridinecarbonitrile, 3-Chloropicolinonitrile | [1] |

| CAS Number | 38180-46-0 | [1] |

| Molecular Formula | C₆H₃ClN₂ | [1][2] |

| Molecular Weight | 138.55 g/mol | [1][2] |

| InChIKey | YDPLFBIGFQFIDB-UHFFFAOYSA-N | [2] |

Core Physical Properties

The physical state and thermal properties of a compound are foundational to its handling, storage, and application in synthesis.

| Property | Value | Significance & Commentary | Source(s) |

| Appearance | White to light yellow crystalline powder or solid. | The color can be an initial indicator of purity; significant deviation from off-white may suggest impurities. | [1][3] |

| Melting Point | 81 - 85 °C | A sharp melting point range is a primary indicator of high purity. A broader range suggests the presence of impurities. Note: Other sources report ranges of 44-65 °C, which may reflect different purities or isomers. | [1] |

| Boiling Point | 100 °C @ 3 mmHg 247 - 248 °C @ 760 mmHg (est.) | The significant difference highlights the necessity of specifying pressure. The reduced pressure boiling point is crucial for purification via vacuum distillation without decomposition. | [1][3] |

| Density | 1.336 g/cm³ | Useful for solvent selection and reaction volume calculations. | [3] |

| Flash Point | 112 °C | Important for assessing fire risk during handling and storage, particularly when heating the compound. | [3] |

Solubility Profile

The solubility of 3-Chloro-2-cyanopyridine dictates its utility in different reaction systems and purification methods.

-

Aqueous Solubility : It is reported to be insoluble or only slightly soluble in water.[3] This is expected given its predominantly organic structure.

-

Organic Solubility : The compound exhibits good solubility in common organic solvents, including ethanol, acetone, dichloromethane, and chloroform.[3] This allows for a wide range of potential reaction media and facilitates purification techniques like recrystallization and chromatography.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the molecular structure and assessing the purity of 3-Chloro-2-cyanopyridine. While specific spectral data is not available in the provided search results, the expected characteristics can be expertly inferred from the structure.

Expected ¹H and ¹³C NMR Characteristics

-

¹H NMR : The spectrum should display three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants would be definitive for confirming the 3-chloro, 2-cyano substitution pattern.

-

¹³C NMR : The spectrum is expected to show six signals: five for the aromatic carbons of the pyridine ring and one for the nitrile carbon (C≡N). The carbon bearing the cyano group would likely appear around δ 115-120 ppm, while the chlorinated carbon would be significantly shifted.

Expected Infrared (IR) Spectroscopy Signature

The IR spectrum provides confirmation of key functional groups.

-

C≡N Stretch : A sharp, strong absorption band is expected in the region of ~2230 cm⁻¹ , which is characteristic of a nitrile group.

-

Aromatic C-H Stretch : Signals appearing above 3000 cm⁻¹ .

-

Aromatic Ring Vibrations : A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Expected Mass Spectrometry (MS) Data

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺) : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (138.55).

-

Isotopic Pattern : A crucial feature will be the presence of an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak. This is the characteristic isotopic signature for a molecule containing a single chlorine atom (³⁵Cl/³⁷Cl).

Caption: Key structural features and their expected spectroscopic signals.

Experimental Methodologies

The following protocols describe standard procedures for verifying the physical and spectroscopic properties of a solid sample like 3-Chloro-2-cyanopyridine.

Protocol: Melting Point Determination (Capillary Method)

Causality: This method provides a rapid and reliable measure of purity. Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range.

-

Sample Preparation : Ensure the sample is completely dry. Finely crush a small amount of the crystalline powder.

-

Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup : Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement :

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (81 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

-

Reporting : Report the result as a range (T₁ - T₂). For a pure sample, this range should be narrow (≤ 2 °C).

Protocol: Spectroscopic Identity Confirmation (NMR & IR)

Causality: This workflow uses multiple, independent techniques to confirm both molecular structure (identity) and the absence of significant impurities (purity) in a self-validating system.

-

Sample Preparation (¹H NMR) : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Acquisition : Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Sample Preparation (IR) : Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for a rapid scan, use an Attenuated Total Reflectance (ATR) accessory.

-

IR Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer from 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted.

-

Data Analysis :

-

NMR : Confirm the presence of the expected number of protons, their chemical shifts, and coupling patterns.

-

IR : Verify the presence of the sharp C≡N stretch around 2230 cm⁻¹ and the characteristic aromatic ring bands.

-

Purity Assessment : The absence of unexpected signals in both spectra provides strong evidence of high purity.

-

Caption: Workflow for comprehensive purity and identity verification.

Safety & Handling

3-Chloro-2-cyanopyridine is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification : The compound is classified as toxic. The GHS pictogram is GHS06 (Skull and crossbones).

-

Hazard Statements : H301 (Toxic if swallowed). It is also harmful in contact with skin and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[4]

-

Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage conditions vary from 2-8 °C to an inert atmosphere at room temperature.[1]

Conclusion

3-Chloro-2-cyanopyridine is a key synthetic intermediate whose physical and spectroscopic properties are critical for its effective use. It is a white to light yellow solid with a melting point in the range of 81-85 °C. While insoluble in water, it dissolves readily in many organic solvents. Its identity is definitively confirmed through a combination of spectroscopic methods, with key expected signals including a nitrile stretch in the IR spectrum (~2230 cm⁻¹), a characteristic chlorine isotope pattern in mass spectrometry, and a unique set of signals in the aromatic region of its NMR spectrum. The methodologies and data presented in this guide provide a robust framework for scientists to ensure the quality and appropriate application of this important compound.

References

- Pipzine Chemicals. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China.

- Chem-Impex. 3-Chloro-2-cyanopyridine.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-3-cyanopyridine | 6602-54-6.

- Chem-Impex. 2-Chloro-3-cyanopyridine.

- Chemsrc. 2-Chloro-3-cyanopyridine | CAS#:6602-54-6.

- Sigma-Aldrich. 2-Chloro-3-pyridinecarbonitrile 98 6602-54-6.

- Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2-cyanopyridine.

- ChemicalBook. 2-Chloro-3-cyanopyridine | 6602-54-6.

- Anhui Redpont Biotechnology Co., Ltd. 3-Cyanopyridine.

- Sigma-Aldrich. SAFETY DATA SHEET.

- PubChem. 3-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 818258.

- Sigma-Aldrich. 3-Chloro-2-cyanopyridine | 38180-46-0.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-cyanopyridine.

- Benchchem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Cyanopyridine.

- ResearchGate. Egyptian Journal of Chemistry.

- ECHEMI. 2-Chloro-3-cyanopyridine SDS, 6602-54-6 Safety Data Sheets.

- Guidechem. 2-Chloro-3-cyanopyridine 6602-54-6 wiki.

- PubChem. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079.

- PubChem. 5-(3-Chlorophenyl)-3-chloro-2-cyanopyridine.

- ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.

- ChemicalBook. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum.

- ChemicalBook. 3-Chloro-4-cyanopyridine(68325-15-5) 1H NMR spectrum.

- Tokyo Chemical Industry Co., Ltd. 3-Chloro-2-cyanopyridine | 38180-46-0.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 818258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-cyanopyridine in Organic Solvents

In the realms of medicinal chemistry and materials science, 3-chloro-2-cyanopyridine stands as a versatile and crucial intermediate.[1] Its unique chlorinated pyridine structure is a key building block for a range of biologically active molecules, including novel pharmaceutical agents and advanced agrochemicals.[1][2] The successful synthesis, purification, and formulation of these high-value derivatives are fundamentally governed by the physicochemical properties of 3-chloro-2-cyanopyridine, chief among them being its solubility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 3-chloro-2-cyanopyridine. We move beyond simple data reporting to explore the underlying chemical principles that dictate its behavior in various organic media. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for optimizing laboratory and scale-up processes.

Physicochemical Profile of 3-Chloro-2-cyanopyridine

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. 3-Chloro-2-cyanopyridine is a white to light yellow crystalline solid.[1][3] Its structure, featuring a pyridine ring substituted with an electronegative chlorine atom and a strongly polar cyano group, dictates its interactions with solvents.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂ | [1][3][4] |

| Molar Mass | 138.55 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder/solid | [1][3] |

| Melting Point | 44 - 48 °C or 81 - 85 °C (Varies by source) | [1][3] |

| Boiling Point | 247 - 248 °C | [3] |

| Polar Surface Area | 36.7 Ų | [4] |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Cyano N) | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Note: The variation in reported melting points may be attributable to different polymorphic forms or purity levels.

Theoretical Principles: Why "Like Dissolves Like" Matters

The adage "like dissolves like" is the guiding principle for predicting solubility.[5][6] This refers to the compatibility of intermolecular forces between the solute (3-chloro-2-cyanopyridine) and the solvent.[6][7]

-

Polarity : 3-Chloro-2-cyanopyridine is a polar molecule. The nitrogen atom in the pyridine ring and the cyano group create a significant dipole moment. Therefore, it is expected to have higher solubility in polar solvents that can engage in dipole-dipole interactions.[8]

-

Hydrogen Bonding : The molecule lacks hydrogen bond donors but possesses two acceptor sites (the pyridine and nitrile nitrogen atoms).[4] This allows it to interact favorably with polar protic solvents like alcohols (e.g., ethanol), which can donate a hydrogen bond.

-

Van der Waals Forces : In nonpolar solvents, such as hexane, the primary solute-solvent interactions are weaker London dispersion forces. Given the molecule's significant polarity, these interactions are generally insufficient to overcome the solute-solute forces in the crystal lattice, leading to poor solubility.

Based on these principles, we can anticipate a solubility profile where polar solvents are more effective than nonpolar ones.

graph TD {

graph [maxWidth="760"]

node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

}

Figure 2. Workflow for the experimental determination of equilibrium solubility.

Applications in Drug Development and Synthesis

A clear understanding of 3-chloro-2-cyanopyridine's solubility is not an academic exercise; it is a practical necessity.

-

Reaction Solvent Selection: Choosing a solvent in which reactants are soluble but the desired product may be less soluble can facilitate purification by crystallization.

-

Crystallization & Purification: Solubility data at different temperatures is critical for developing effective crystallization protocols to achieve high purity.

-

Pharmaceutical Formulation: For drug candidates derived from this intermediate, solubility in various pharmaceutically acceptable solvents and buffer systems is a key determinant of potential delivery routes and bioavailability.

Safety and Handling

3-Chloro-2-cyanopyridine is a hazardous substance and must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[3][9][10] It can cause skin and serious eye irritation.[9][10]

-

Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

Conclusion

3-Chloro-2-cyanopyridine is a polar organic compound whose solubility is governed by its ability to engage in dipole-dipole interactions and accept hydrogen bonds. It is readily soluble in polar organic solvents like alcohols and chlorinated hydrocarbons, and poorly soluble in water. This solubility profile makes it highly adaptable for various applications in organic synthesis and pharmaceutical development. For quantitative and process-critical work, the qualitative data presented here should be supplemented with precise experimental measurements using robust, validated methods such as the shake-flask protocol detailed in this guide. Careful consideration of its solubility allows scientists to harness the full potential of this valuable chemical intermediate.

References

- 3-Chloro-2-cyanopyridine Manufacturer & Supplier China - Pipzine Chemicals. Pipzine Chemicals.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Odessa College.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sinaweb.

- SAFETY DATA SHEET - 3-Chloro-2-cyanopyridine. Fisher Scientific.

- 3-Chloro-2-cyanopyridine. Chem-Impex.

- 3-Chloro-2-cyanopyridine | 38180-46-0. Sigma-Aldrich.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

- Solubility of Organic Compounds. McMaster University.

- Pyridine - Solubility of Things. Solubility of Things.

- 3-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 818258. PubChem.

- SAFETY DATA SHEET - 3-Chloro-2-cyanopyridine. Sigma-Aldrich.

- 3-Cyano-2-chloropyridine | Drug Information. PharmaCompass.com.

- SAFETY DATA SHEET - 2-Chloronicotinonitrile. Thermo Fisher Scientific.

- 2-Chloro-3-cyanopyridine SDS, 6602-54-6 Safety Data Sheets. ECHEMI.

- SAFETY DATA SHEET - 2-Chloro-3-cyanopyridine. Thermo Fisher Scientific.

- What factors affect solubility? AAT Bioquest.

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. NIH National Library of Medicine.

- Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. NIH National Library of Medicine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]

- 4. 3-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 818258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 3-Chloro-2-cyanopyridine | 38180-46-0 [sigmaaldrich.com]

The Strategic Utility of 3-Chloro-2-cyanopyridine: An In-depth Technical Guide for Synthetic Chemists

Abstract

3-Chloro-2-cyanopyridine has emerged as a highly versatile and strategically important heterocyclic building block in modern organic synthesis. Its unique electronic and steric properties, arising from the juxtaposition of a chloro, a cyano, and a pyridine nitrogen functionality, render it a valuable synthon for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-chloro-2-cyanopyridine, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for key transformations, mechanistic insights, and a comprehensive review of its role in contemporary research are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Introduction: The Significance of a Multifunctional Pyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active molecules and its capacity for diverse chemical modifications. 3-Chloro-2-cyanopyridine distinguishes itself as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chloro substituent for nucleophilic aromatic substitution (SNAr), while the chlorine atom also serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The cyano group, in turn, can be elaborated into a variety of other functionalities, such as amines, carboxylic acids, and amides, further expanding its synthetic potential.[1] This guide will delve into the practical aspects of utilizing this synthon, providing both theoretical understanding and actionable experimental details.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 3-chloro-2-cyanopyridine is fundamental for its effective use in the laboratory.

Table 1: Physicochemical and Spectroscopic Data for 3-Chloro-2-cyanopyridine

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂ | [2] |

| Molecular Weight | 138.55 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 83.0–84.0 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone), slightly soluble in water.[1] | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.63 (dd, J = 4.6, 1.2 Hz, 1H), δ 7.95 (dd, J = 7.8, 1.2 Hz, 1H), δ 7.50 (dd, J = 7.8, 4.6 Hz, 1H) | [2] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 148.7, 137.6, 135.9, 133.1, 127.5, 114.5 | [2] |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1570, 1450, 1410 (aromatic C=C and C=N stretching) |

Synthesis of the Building Block

The primary industrial synthesis of 3-chloro-2-cyanopyridine often involves the direct chlorination of 2-cyanopyridine.[1] However, a laboratory-scale preparation can be achieved through a direct cyanation method, which offers a more accessible route for many research settings.

Synthesis via Direct Cyanation of 3-Chloropyridine

A plausible and documented laboratory synthesis involves the direct cyanation of a pyridine precursor. This method leverages the activation of the pyridine ring to facilitate the introduction of the cyano group at the 2-position.[2]

Experimental Protocol: Synthesis of 3-Chloro-2-cyanopyridine [2]

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropyridine (1 equiv.) in trifluoroacetic anhydride at 0 °C (ice bath).

-

Slowly add concentrated nitric acid (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Cyanation: In a separate flask, prepare a chilled aqueous solution of potassium cyanide (KCN) (2.5 equiv.) and sodium acetate (NaOAc) (2.4 equiv.).

-

Slowly add the activated pyridine solution dropwise to the buffered KCN solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the aqueous mixture with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 3-chloro-2-cyanopyridine as a yellow solid.

Causality: The pretreatment with nitric acid and trifluoroacetic anhydride is believed to form an N-nitropyridinium salt, which activates the pyridine ring for nucleophilic attack by the cyanide ion at the 2-position. The subsequent elimination of nitrous acid yields the desired 2-cyanopyridine product.[2]

Key Synthetic Transformations and Mechanistic Considerations

The synthetic utility of 3-chloro-2-cyanopyridine is primarily centered around two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom significantly activates the chlorine at the 3-position towards nucleophilic attack. This allows for the facile displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols.

Mechanism of SNAr: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing cyano group and the pyridine nitrogen. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.[3]

Diagram: SNAr Mechanism

Caption: Generalized mechanism for SNAr on 3-chloro-2-cyanopyridine.

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Piperidine)

-

Reaction Setup: To a solution of 3-chloro-2-cyanopyridine (1.0 equiv.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (e.g., piperidine, 1.2-1.5 equiv.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 3-amino-substituted-2-cyanopyridine derivative.

Causality: The use of a polar aprotic solvent helps to solvate the cationic counter-ion of the base and the departing chloride ion, facilitating the reaction. The base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. 3-Chloro-2-cyanopyridine is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 3-position.[4]

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of 3-chloro-2-cyanopyridine to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-chloro-2-cyanopyridine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-phenyl-2-cyanopyridine.

Causality: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The base activates the boronic acid for transmetalation. Water is often added to help dissolve the inorganic base and can accelerate the transmetalation step. The ligand stabilizes the palladium catalyst and influences its reactivity.

Applications in Drug Discovery and Agrochemicals

The derivatives of 3-chloro-2-cyanopyridine are prevalent in various biologically active compounds, underscoring the importance of this building block.

Pharmaceutical Applications

Cyanopyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[6][7] The 3-chloro-2-cyanopyridine scaffold is particularly valuable for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine ring can act as a hinge-binding motif, while the substituents at the 3- and 2-positions can be tailored to achieve potency and selectivity for specific kinases.[8] For instance, derivatives of 3-cyanopyridine have been investigated as inhibitors of PIM-1 kinase, a promising target in cancer therapy.[7][9]

Agrochemical Applications

The pyridine moiety is a common feature in many modern agrochemicals, including fungicides, insecticides, and herbicides.[10] 3-Chloro-2-cyanopyridine serves as a key intermediate in the synthesis of novel crop protection agents.[11] The strategic placement of the chloro and cyano groups allows for the introduction of various toxophores and pharmacophores that can enhance the efficacy and selectivity of the final agrochemical product. For example, it is a precursor for the synthesis of next-generation pesticides and herbicides.[12]

Conclusion

3-Chloro-2-cyanopyridine is a powerful and versatile heterocyclic building block with significant applications in both pharmaceutical and agrochemical research. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient and predictable synthesis of a wide range of substituted pyridine derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption and innovative application of this valuable synthon by the scientific community. As the demand for novel, complex, and biologically active molecules continues to grow, the strategic importance of building blocks like 3-chloro-2-cyanopyridine is set to increase, paving the way for future discoveries in medicinal and agricultural chemistry.

References

- Pipzine Chemicals. (n.d.). 3-Chloro-2-cyanopyridine Manufacturer & Supplier China.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 3-Chloro-2-cyanopyridine: A Guide for Agrochemical Formulators.

- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.

- ChemicalBook. (2019). Synthesis of 3-cyanopyridine.

- ResearchGate. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.

- Milliken. (n.d.). 5-Chloro-2-Cyanopyridine: A Versatile Intermediate for Pharmaceuticals and Agrochemicals.

- ResearchGate. (n.d.). 3-cynopyridine derivatives with interaction of PIM-1 kinase.

- Organic Syntheses. (n.d.). Procedure.

- Al-Ostoot, F. H., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4884.

- Seden, P. T., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9062–9085.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.

- Abouzid, K. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 136, 356–365.

- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853.

- ChemicalBook. (n.d.). 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Chloro-4-cyanopyridine(68325-15-5) 1H NMR spectrum.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Jubilant Ingrevia. (n.d.). 3-cyanopyridine for pharmaceuticals and agrochemicals.

- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

- Wang, M., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 303–315.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.

- Bowler, J. T., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6146–6154.

- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 3-Cyanopyridine.

Sources

- 1. 3-Chloro-2-cyanopyridine Manufacturer & Supplier China | CAS 149438-88-8 | High Quality, Competitive Price, Reliable Source [pipzine-chem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-2-cyanopyridine

This guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-2-cyanopyridine (IUPAC name: 3-chloro-2-pyridinecarbonitrile), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Structural Significance of 3-Chloro-2-cyanopyridine

3-Chloro-2-cyanopyridine is a versatile heterocyclic compound whose utility in the synthesis of novel pharmaceuticals and functional materials is well-established.[1] The precise arrangement of the chloro and cyano substituents on the pyridine ring dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation through a multi-faceted spectroscopic approach is a critical first step in any research and development endeavor involving this molecule. This guide will detail the acquisition and interpretation of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—providing a robust framework for its characterization.

Molecular Structure:

Caption: Molecular structure of 3-chloro-2-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-chloro-2-cyanopyridine by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol for NMR Spectroscopy

Rationale for Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it dissolves the solid analyte without introducing interfering proton signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, providing a sharp reference signal at 0 ppm that does not overlap with the signals of most organic compounds. A high-frequency NMR spectrometer (e.g., 300 MHz) is employed to achieve better signal dispersion and resolution, which is essential for accurate coupling constant determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of 3-chloro-2-cyanopyridine in 0.6-0.7 mL of chloroform-d (CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Record the spectrum on a 300 MHz NMR spectrometer.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Record the proton-decoupled ¹³C NMR spectrum on the same instrument, operating at a corresponding frequency (e.g., 75 MHz).

-

A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-chloro-2-cyanopyridine is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Table 1: ¹H NMR Data for 3-Chloro-2-cyanopyridine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| 8.63 | dd | 4.6, 1.2 | 1H | H-6 |

| 7.93 | dd | 8.2, 1.2 | 1H | H-4 |

| 7.55 | dd | 8.2, 4.6 | 1H | H-5 |

Data sourced from a peer-reviewed study on the preparation of cyanopyridines.[2]

Interpretation of the ¹H NMR Spectrum:

-

H-6 (δ 8.63): This proton, positioned adjacent to the electronegative nitrogen atom, is the most deshielded and therefore resonates at the highest chemical shift. It appears as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, J ≈ 4.6 Hz) and a smaller coupling with H-4 (meta-coupling, J ≈ 1.2 Hz).

-

H-4 (δ 7.93): This proton is deshielded by the adjacent chloro and cyano groups. It appears as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 8.2 Hz) and a smaller coupling to H-6 (meta-coupling, J ≈ 1.2 Hz).

-

H-5 (δ 7.55): This proton is the most shielded of the three, resonating at the lowest chemical shift. It appears as a doublet of doublets due to coupling with both H-4 (J ≈ 8.2 Hz) and H-6 (J ≈ 4.6 Hz).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays six distinct signals, one for each of the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Chloro-2-cyanopyridine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 148.7 | C-6 |

| 137.6 | C-4 |

| 135.9 | C-3 |

| 133.1 | C-2 |

| 127.5 | C-5 |

| 114.5 | CN |

Data sourced from a peer-reviewed study on the preparation of cyanopyridines.[2]

Interpretation of the ¹³C NMR Spectrum:

-

C-6 (δ 148.7): This carbon, being adjacent to the nitrogen, is the most deshielded of the ring carbons.

-

C-4 (δ 137.6): This carbon experiences deshielding from the neighboring chloro and cyano groups.

-

C-3 (δ 135.9): The carbon atom directly attached to the chlorine atom shows a characteristic downfield shift.

-

C-2 (δ 133.1): The carbon atom bonded to the cyano group is also significantly deshielded.

-

C-5 (δ 127.5): This is the most shielded of the pyridine ring carbons.

-

CN (δ 114.5): The nitrile carbon exhibits a characteristic chemical shift in this region.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

Rationale for Experimental Choices: As 3-chloro-2-cyanopyridine is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is a convenient and rapid method for obtaining a high-quality spectrum with minimal sample preparation. This technique avoids the need for preparing KBr pellets, which can be time-consuming and susceptible to moisture contamination.

Step-by-Step Methodology (ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid 3-chloro-2-cyanopyridine onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 3-chloro-2-cyanopyridine is dominated by characteristic absorptions corresponding to the C≡N stretch of the nitrile group and vibrations of the substituted pyridine ring.

Table 3: Key IR Absorptions for 3-Chloro-2-cyanopyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~2230 | Strong | C≡N stretching of the nitrile group |

| ~1580-1400 | Strong-Medium | C=C and C=N stretching vibrations of the pyridine ring |

| ~1100-1000 | Medium | C-Cl stretching |

| ~800-700 | Strong | C-H out-of-plane bending |

Peak positions are approximate and based on typical values for similar compounds and data from spectral databases.[3]

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The presence of weak to medium intensity bands in this region confirms the existence of C-H bonds on the aromatic pyridine ring.

-

Nitrile Stretch (~2230 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the cyano (C≡N) functional group.

-

Pyridine Ring Vibrations (~1580-1400 cm⁻¹): A series of strong to medium bands in this "fingerprint" region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-Cl Stretch (~1100-1000 cm⁻¹): A medium intensity band in this region is indicative of the carbon-chlorine bond.

-

C-H Out-of-Plane Bending (~800-700 cm⁻¹): Strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the substituted pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of 3-chloro-2-cyanopyridine and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules. It typically produces a clear molecular ion peak and a rich fragmentation pattern that aids in structural elucidation.

Step-by-Step Methodology (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of 3-chloro-2-cyanopyridine will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-2-cyanopyridine

| m/z | Relative Abundance | Assignment |

| 138/140 | High | [M]⁺˙ (Molecular ion) |

| 111/113 | Medium | [M - HCN]⁺˙ |

| 103 | Medium | [M - Cl]⁺ |

| 76 | Medium | [C₅H₂N]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion ([M]⁺˙ at m/z 138/140): The molecular ion peak is expected to appear as a pair of peaks with a ~3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). The nominal molecular weight is 138.55 g/mol .

-

Loss of HCN (m/z 111/113): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da), which would result in a fragment ion at m/z 111 and 113.

-

Loss of Chlorine (m/z 103): The cleavage of the C-Cl bond can lead to the formation of a fragment ion at m/z 103.

-

Fragment at m/z 76: This fragment could arise from the loss of both the chlorine atom and the cyano group.

Proposed Fragmentation Pathway:

Sources

An In-depth Technical Guide to the Reactivity of the Cyano Group in 3-Chloro-2-cyanopyridine

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who navigate the complex landscape of molecular synthesis, 3-Chloro-2-cyanopyridine is more than a mere chemical intermediate. It is a compact, versatile, and highly functionalized scaffold, prized for its role in constructing a multitude of biologically active molecules.[1][2] Its utility stems from the distinct and tunable reactivity of its two key functional groups: the chlorine atom at the 3-position and the cyano group at the 2-position.